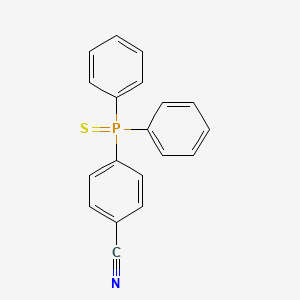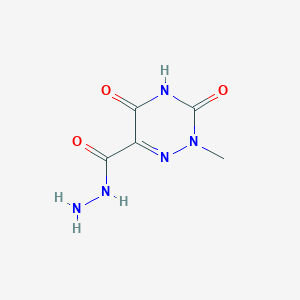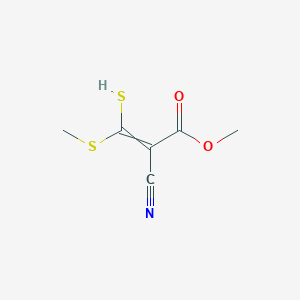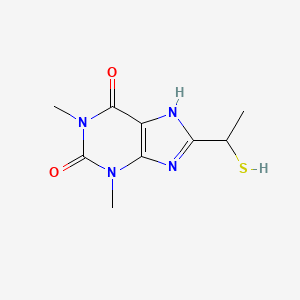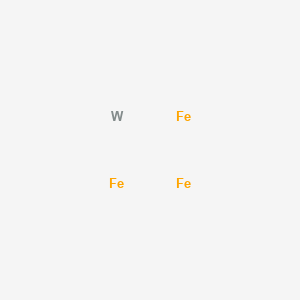
Iron;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tungsten, also known as iron tungstate, is a compound consisting of iron and tungsten elements. It is commonly found in the mineral wolframite, which is an iron manganese tungstate mineral. This compound is known for its unique properties, including high density, hardness, and resistance to corrosion and wear. These characteristics make it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron tungsten can be synthesized through various methods, including the sol-gel method, co-precipitation, and solid-state reactions. One common method involves the reaction of iron oxide (Fe₂O₃) with tungsten oxide (WO₃) at high temperatures. The reaction conditions typically include temperatures ranging from 800°C to 1000°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, iron tungsten is often produced by reducing tungsten ores, such as wolframite, with iron in a high-temperature furnace. The process involves heating the ore with carbon and iron to produce iron tungsten and carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Iron tungsten undergoes various chemical reactions, including:
Oxidation: Iron tungsten can be oxidized to form iron oxide and tungsten oxide.
Reduction: It can be reduced using hydrogen or carbon monoxide to produce metallic iron and tungsten.
Substitution: Iron tungsten can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Various metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Iron oxide (Fe₂O₃) and tungsten oxide (WO₃).
Reduction: Metallic iron (Fe) and tungsten (W).
Substitution: New metal tungstates depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Iron tungsten has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the catalytic combustion of volatile organic compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Studied for its potential in cancer treatment due to its ability to absorb near-infrared light and convert it to heat, which can be used for photothermal therapy.
Industry: Widely used in the production of hard materials, such as cutting tools and wear-resistant coatings, due to its high hardness and resistance to wear.
Wirkmechanismus
The mechanism of action of iron tungsten varies depending on its application. In catalytic applications, the compound facilitates the breakdown of pollutants by providing active sites for chemical reactions. In photothermal therapy, iron tungsten absorbs near-infrared light and converts it to heat, which can destroy cancer cells. The molecular targets and pathways involved include the generation of reactive oxygen species and the disruption of cellular structures.
Vergleich Mit ähnlichen Verbindungen
Iron tungsten can be compared with other similar compounds, such as:
Tungsten carbide (WC): Known for its extreme hardness and used in cutting tools and abrasives.
Molybdenum tungsten (MoW): Similar in properties but with different applications in electronics and high-temperature environments.
Chromium tungsten (CrW): Used in coatings and alloys for its corrosion resistance.
Iron tungsten is unique due to its combination of high density, hardness, and catalytic properties, making it suitable for a wide range of applications.
Conclusion
Iron tungsten is a versatile compound with significant industrial and scientific applications Its unique properties and ability to undergo various chemical reactions make it valuable in fields ranging from chemistry and biology to medicine and industry
Eigenschaften
CAS-Nummer |
12063-44-4 |
|---|---|
Molekularformel |
Fe3W |
Molekulargewicht |
351.38 g/mol |
IUPAC-Name |
iron;tungsten |
InChI |
InChI=1S/3Fe.W |
InChI-Schlüssel |
KQFGHBKLPUXCPP-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


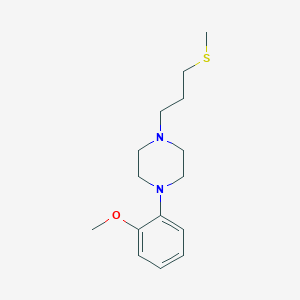
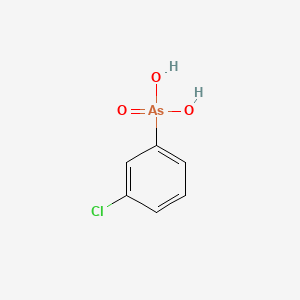
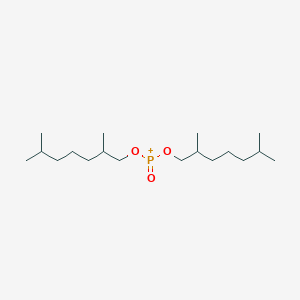
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
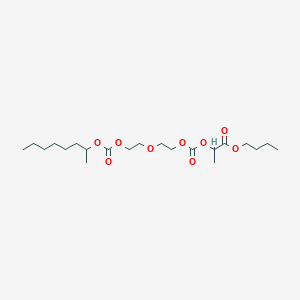
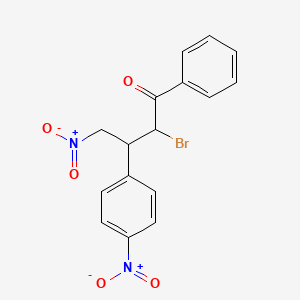
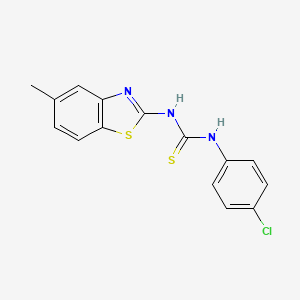
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)

